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molecular formula C10H13NO2 B8602329 3-(cyclobutyloxy)-2-Pyridinemethanol

3-(cyclobutyloxy)-2-Pyridinemethanol

Cat. No. B8602329
M. Wt: 179.22 g/mol
InChI Key: VZCDLPZCAXGDMS-UHFFFAOYSA-N
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Patent
US06476030B1

Procedure details

3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride (1.57 g, 0.009 mol), potassium carbonate (8.09 g, 0.058 mol) and cyclobutyl bromide (5.0 g, 0.037 mol) were stirred together under nitrogen in N,N-dimethylformamide (20 ml) at 50° C. overnight. Water (40 ml) was added, and the resultant solution was acidified to pH 1 with hydrochloric acid (5 N). The solution was washed with dichloromethane (3×100 ml), basified to pH 14 with sodium hydroxide solution (4 N), and extracted with dichloromethane (3×100 ml). The organic layers from the extraction were combined, washed with water (1×100 ml), dried over magnesium sulfate and concentrated in uacuo to give a dark brown solid which was recrystallised from hexane to give the title compound (0.44 g). 1H NMR (250 MHz, CDCl3) δ 1.61-1.81 (1H, m), 1.86-1.91 (1H, m), 2.09-2.22 (2H, m), 2.39-2.51 (2H, m), 4.31 (1H, br s), 4.66 (1H, m), 4.74 (1H, s), 6.97 (1H, m), 7.07-7.17 (1H, m), 8.13 (1H, m); MS (ES+) m/e 180 [MH]+.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[C:4]([CH2:9][OH:10])=[N:5][CH:6]=[CH:7][CH:8]=1.C(=O)([O-])[O-].[K+].[K+].[CH:17]1(Br)[CH2:20][CH2:19][CH2:18]1.Cl>CN(C)C=O.O>[CH:17]1([O:2][C:3]2[C:4]([CH2:9][OH:10])=[N:5][CH:6]=[CH:7][CH:8]=2)[CH2:20][CH2:19][CH2:18]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
Cl.OC=1C(=NC=CC1)CO
Name
Quantity
8.09 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with dichloromethane (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic layers from the extraction
WASH
Type
WASH
Details
washed with water (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in uacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)OC=1C(=NC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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